1,3-Dichloro-2-(methoxymethoxy)propane-d5
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Description
“1,3-Dichloro-2-(methoxymethoxy)propane-d5” is a chemical compound with the molecular formula C5H10Cl2O2 . It is a derivative of propane, where two hydrogen atoms are replaced by chlorine atoms and one hydrogen atom is replaced by a methoxymethoxy group .
Molecular Structure Analysis
The molecular structure of “1,3-Dichloro-2-(methoxymethoxy)propane-d5” consists of a three-carbon backbone (propane), with two chlorine atoms replacing two hydrogen atoms and a methoxymethoxy group replacing one hydrogen atom . The molecular weight of this compound is 173.03 g/mol .Physical And Chemical Properties Analysis
“1,3-Dichloro-2-(methoxymethoxy)propane-d5” has a molecular weight of 173.03 g/mol . It has a complexity of 56.9 and a topological polar surface area of 18.5 Ų . It has no hydrogen bond donor count and a hydrogen bond acceptor count of 2 . It has a rotatable bond count of 5 .Scientific Research Applications
Life Sciences
In life sciences, the compound finds application in metabolic studies. By incorporating deuterium atoms into biomolecules, researchers can track metabolic processes and understand the pharmacokinetics and pharmacodynamics of drugs.
Each of these applications leverages the unique chemical structure and properties of 1,3-Dichloro-2-(methoxymethoxy)propane-d5 to advance scientific knowledge and technological development across a range of disciplines .
properties
IUPAC Name |
1,3-dichloro-1,1,2,3,3-pentadeuterio-2-(methoxymethoxy)propane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10Cl2O2/c1-8-4-9-5(2-6)3-7/h5H,2-4H2,1H3/i2D2,3D2,5D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEGJQMIXBNYSQG-WHVBSWTDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC(CCl)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])Cl)OCOC)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Cl2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00661913 |
Source
|
Record name | 1,3-Dichloro-2-(methoxymethoxy)(~2~H_5_)propane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00661913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dichloro-2-(methoxymethoxy)propane-d5 | |
CAS RN |
1189863-31-7 |
Source
|
Record name | 1,3-Dichloro-2-(methoxymethoxy)(~2~H_5_)propane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00661913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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